4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(1-phenylethyl)benzamide
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Overview
Description
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(1-phenylethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dihydroisoquinoline moiety and a phenylethyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(1-phenylethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Attachment of the benzamide group: The dihydroisoquinoline intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide structure.
Introduction of the phenylethyl group: The final step involves the alkylation of the benzamide with a phenylethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(1-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(1-phenylethyl)benzamide: shares similarities with other benzamide derivatives and dihydroisoquinoline compounds.
N-(1-phenylethyl)-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide: A closely related compound with similar structural features.
Uniqueness
- The unique combination of the dihydroisoquinoline moiety and the phenylethyl group in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H26N2O |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C25H26N2O/c1-19(21-7-3-2-4-8-21)26-25(28)23-13-11-20(12-14-23)17-27-16-15-22-9-5-6-10-24(22)18-27/h2-14,19H,15-18H2,1H3,(H,26,28)/t19-/m1/s1 |
InChI Key |
KXVVDDZQFBVBQJ-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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